1,1-Dichloro-1-fluoroethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl2F/c1-2(3,4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCHKSNAZZFGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FCl2, C2H3Cl2F | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020422 | |
| Record name | 1,1-Dichloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-dichloro-1-fluoroethane is a colorless liquid at ambient conditions., Liquid, Colorless liquid; [HSDB] Colorless volatile liquid with a faint sweetish odor; bp = 32 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid at ambient conditions. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1-dichloro-1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dichloro-1-fluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2705 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/814 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
32 °C, 87.8 °F | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/814 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 420 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.4 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.250 g/cu cm @ 10 °C, 1.24 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 3.3 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.0 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
600.0 [mmHg], 600 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 76.3, 0.079 MPa at 77 °F | |
| Record name | 1,1-Dichloro-1-fluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2705 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/814 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid | |
CAS No. |
1717-00-6 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1717-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 141b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001717006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HCFC 141b | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/hcfc-141b-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethane, 1,1-dichloro-1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dichloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-1-fluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethane, 1,1-dichloro-1-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1A3ASY5PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/814 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-103.5 °C, -154.3 °F | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/814 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Toxicological and Ecotoxicological Research of 1,1 Dichloro 1 Fluoroethane
Ecotoxicological Research
Research into the long-term effects of 1,1-dichloro-1-fluoroethane (HCFC-141b) on aquatic ecosystems indicates that while the compound is categorized as harmful to aquatic life, comprehensive long-term studies are limited. oecd.orginchem.org The potential for long-term adverse effects is often inferred from acute toxicity data, bioaccumulation potential, and biodegradability. oecd.orgnih.gov
The compound is not readily biodegradable, and its primary degradation pathway is a slow process in the atmosphere. oecd.org This persistence suggests that if released into the aquatic environment, it could lead to prolonged exposure for aquatic organisms. However, its potential for bioaccumulation is considered low, as indicated by its low octanol-water partition coefficient (log Pow) of 2.3. oecd.org Substances with a low log Pow are less likely to accumulate in the fatty tissues of organisms, which reduces the risk of long-term toxicity through the food chain.
While specific chronic toxicity data for many aquatic species are not widely available, acute toxicity studies provide insight into the compound's potential for harm. europa.eu Studies on key aquatic organisms have established values for acute toxicity, which are critical for assessing potential ecosystem risk.
Interactive Table: Acute Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Zebra fish (Danio rerio) | 96 hours | LC50 | 126 | oecd.org |
| Water flea (Daphnia) | 48 hours | EC50 | 31.2 | oecd.org |
| Water flea (Daphnids) | 48 hours | EC50 | 8 | europa.eu |
| Algae | 72 hours | NOEC | > 44 | oecd.org |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
The available data from acute studies show that this compound can be harmful to aquatic organisms. oecd.orginchem.org The discrepancy in the reported EC50 values for daphnids (water fleas) suggests variability in test conditions or species sensitivity. oecd.orgeuropa.eu The No Observed Effect Concentration (NOEC) for algae was determined to be greater than 44 mg/L over a 72-hour period, indicating a lower short-term risk for primary producers at that concentration. oecd.org Based on the available data, the substance is not classified as chronically hazardous to the aquatic environment according to EU-GHS criteria, as the lowest chronic effect value is greater than 1 mg/L and it is considered rapidly biodegradable under specific classification criteria. europa.eu
Regulatory Science and Policy Implications for 1,1 Dichloro 1 Fluoroethane
Research on the Efficacy of International Environmental Protocols (e.g., Montreal Protocol)
The Montreal Protocol on Substances that Deplete the Ozone Layer, established in 1987, stands as a landmark international environmental agreement, universally ratified and proven successful in its mission to protect the stratospheric ozone layer. state.govvertic.orglegalbites.in The protocol and its subsequent amendments and adjustments have been instrumental in curbing the production and consumption of ODS, including HCFC-141b. state.govvertic.orgbuildinggreen.com
HCFC-141b was developed as a transitional substitute for more potent Class I ODS, particularly chlorofluorocarbons (CFCs) like CFC-11. copernicus.orgosd.mil Its primary applications were as a foam-blowing agent for polyurethane and polyisocyanurate foams, and to a lesser extent, as a solvent. buildinggreen.comcopernicus.orgosd.mil While its ozone depletion potential (ODP) is lower than that of CFC-11, it is still a significant ODS and a potent greenhouse gas. copernicus.orgnih.govcopernicus.org
The effectiveness of the Montreal Protocol is evident in the atmospheric decline of many ODS. noaa.gov Scientific assessments have confirmed that without the protocol, the world would have faced catastrophic ozone layer depletion. copernicus.org Research indicates that the protocol has successfully initiated a measurable recovery of the ozone layer. researchgate.net For HCFC-141b specifically, global consumption peaked in the early 2010s and subsequently began to decline due to the protocol's control measures. copernicus.org However, studies have also highlighted unexpected trends, such as a renewed rise in global HCFC-141b emissions between 2017 and 2021, suggesting potential challenges in compliance or unaccounted emission sources from existing "banks" of the chemical in products like insulation foam. copernicus.orgcopernicus.org These findings underscore the critical role of ongoing atmospheric monitoring and scientific research in verifying the efficacy of the protocol and identifying emerging issues. vertic.orgcopernicus.org
The protocol's success is also attributed to its institutional framework, including the Multilateral Fund, which provides financial and technical assistance to developing countries (referred to as Article 5 countries) to facilitate their transition away from ODS. epa.govmultilateralfund.org This support has been crucial for phasing out HCFC-141b in sectors like foam manufacturing in these nations. multilateralfund.orgworldbank.org
Analysis of Phase-out Schedules and Compliance Monitoring
The Montreal Protocol established a structured phase-out schedule for HCFCs, with different timelines for developed (non-Article 5) and developing (Article 5) countries, reflecting the principle of "common but differentiated responsibilities". legalbites.indanfoss.com This approach prioritized the phase-out of substances with higher ODPs first. epa.gov
For developed countries, the phase-out of HCFC-141b was relatively swift. In the United States, for instance, the production and import of HCFC-141b were banned for all uses starting January 1, 2003. buildinggreen.comosd.mil
For developing countries, the phase-out schedule was more gradual to allow for economic and technological transition. The schedule for Article 5 countries included the following key targets:
Baseline: Average consumption in 2009-2010. menlhk.go.id
2013: Freeze on consumption at the baseline level. copernicus.orgmenlhk.go.id
2015: 10% reduction from baseline. menlhk.go.id
2020: 35% reduction from baseline. menlhk.go.id
2025: 67.5% reduction from baseline. menlhk.go.id
2030: Complete phase-out of production and consumption for new equipment, with a small allowance for servicing existing refrigeration and air-conditioning equipment until 2040. epa.govmenlhk.go.id
The following table summarizes the key phase-out milestones for HCFCs under the Montreal Protocol.
| Year | U.S. (Non-Article 5) Action for HCFC-141b | Article 5 Countries Reduction Target (All HCFCs) |
|---|---|---|
| 2003 | No production or import of HCFC-141b. osd.mil | - |
| 2013 | - | Freeze consumption at 2009-2010 baseline. menlhk.go.id |
| 2015 | - | 10% reduction from baseline. menlhk.go.id |
| 2020 | - | 35% reduction from baseline. menlhk.go.id |
| 2025 | - | 67.5% reduction from baseline. menlhk.go.id |
| 2030 | - | 100% phase-out (with service tail until 2040). menlhk.go.id |
Compliance monitoring is a cornerstone of the Montreal Protocol's success. vertic.orgcore.ac.uk Parties are required to report their annual data on the production, import, and export of controlled substances. core.ac.uk This data is reviewed by an Implementation Committee, which assesses compliance and can recommend actions for parties found to be in non-compliance. vertic.org However, monitoring faces challenges. Recent atmospheric studies showing a rise in HCFC-141b emissions despite reported declines in production and consumption highlight a potential gap between reported data and actual emissions. copernicus.orgcopernicus.org This discrepancy suggests that emissions may be originating from the "bank" of HCFC-141b in existing foams and equipment, or from unreported production. copernicus.orgcopernicus.orgcopernicus.org This underscores the importance of atmospheric measurements as an independent method for verifying compliance with the protocol's objectives. copernicus.org
Economic and Societal Impact Assessments of Regulatory Transitions
The regulatory transition away from HCFC-141b has had significant economic and societal impacts, requiring industries to adapt and invest in new technologies. The phase-out necessitated the development and adoption of alternatives for its primary uses in foam blowing and solvent cleaning. osti.govunido.org
In the foam sector, manufacturers had to re-engineer their processes to use alternatives such as hydrofluorocarbons (HFCs), hydrocarbons, water, or other low-ODP and low-GWP (Global Warming Potential) blowing agents. osti.govunido.org This transition involved capital investment in new equipment and research and development to ensure the properties of the final foam products were maintained. osti.gov
For developing countries, the economic burden of this transition was mitigated by the Multilateral Fund for the Implementation of the Montreal Protocol. epa.govmultilateralfund.org The fund supports projects that cover the incremental costs of converting manufacturing facilities from ODS to ozone-friendly alternatives. multilateralfund.org For example, the fund supported Hydrochlorofluorocarbon Phase-out Management Plans (HPMPs) in countries like the Philippines to specifically target the phase-out of HCFC-141b in the foam sector. worldbank.org The priority was often placed on phasing out HCFC-141b due to its higher ODP compared to other HCFCs like HCFC-22. multilateralfund.org
The societal benefits of the HCFC phase-out are substantial. The successful implementation of the Montreal Protocol is estimated to have prevented millions of cases of skin cancer and cataracts worldwide by protecting the ozone layer. state.gov Furthermore, as HCFCs are also potent greenhouse gases, their phase-out contributes to climate change mitigation. worldbank.org The transition often provides an opportunity to improve the energy efficiency of appliances like refrigerators and air conditioners, leading to further climate benefits and cost savings for consumers. state.govworldbank.org
However, the transition has not been without challenges. The initial replacements for HCFCs were often HFCs, which, while not ozone-depleting, have high GWPs. danfoss.com This has led to a subsequent regulatory effort, the Kigali Amendment to the Montreal Protocol, to phase down the production and consumption of HFCs, creating another wave of technological transition for industries. state.govlegalbites.invisionias.in
Development of Production-Based Emission and Bank Models for Ozone-Depleting Substances
To effectively monitor and manage the phase-out of ODS like HCFC-141b, scientists and policymakers rely on emission models. These models are crucial for understanding the sources and magnitudes of emissions, assessing the effectiveness of control measures, and predicting future atmospheric concentrations. copernicus.orgcopernicus.org Two primary approaches are used: top-down and bottom-up modeling.
Top-down models infer emissions from atmospheric measurements. By combining observations of atmospheric concentrations with models of atmospheric transport, scientists can calculate the emission rates required to produce the observed concentrations. copernicus.org
Bottom-up models , also known as production-based or inventory models, estimate emissions by tracking the entire lifecycle of a chemical. processecology.com This involves gathering detailed data on:
Production: The amount of the chemical produced. copernicus.orgprocessecology.com
Usage: How the chemical is used in various applications (e.g., as a foam blowing agent, solvent). copernicus.orgcopernicus.org
Emission Factors: The rate at which the chemical is released to the atmosphere during manufacturing, use, and disposal. unep.orgeiga.eu
Banks: The quantity of the substance contained within products that have not yet been released, such as insulation foams in buildings and appliances. copernicus.orgcopernicus.orgcopalliance.org
A significant challenge in modeling HCFC-141b is accurately quantifying the "bank." copernicus.orggiz.de Since it was primarily used in closed-cell foams, a large amount of the substance remains embedded in products, slowly leaking out over many years and being released more significantly at the end of the product's life. copernicus.orggiz.de
Recent research has focused on developing refined production-based models for HCFC-141b to improve emission estimates. copernicus.orgcopernicus.org These models use reported production data and detailed information on its use in different sectors to calculate emissions and the size of the bank over time. copernicus.org Comparing the results of these bottom-up models with top-down estimates derived from atmospheric measurements is a critical tool for verifying reported data and identifying potential discrepancies. copernicus.orgcopernicus.org For instance, when modeled emissions are lower than those derived from observations, it may indicate unreported production or a faster-than-expected release from banks. copernicus.orgcopernicus.orgcopernicus.org
The table below illustrates the concept of ODS banks for several key substances, showing the estimated global bank size in 2014.
| Substance | Global Bank in 2014 (kilotons) |
|---|---|
| CFC-11 | ~1,500 |
| CFC-12 | ~500 |
| HCFC-22 | ~1,500 |
| HCFC-141b | ~1,000 |
| HCFC-142b | ~250 |
Data is estimated from graphical representations in GIZ (2014). giz.de
These models are vital for policy, as they help to assess compliance with the Montreal Protocol and inform strategies for managing ODS banks to prevent future emissions. copernicus.orgcopalliance.orggiz.de Understanding the size and potential release from the HCFC-141b bank is particularly important for predicting the timeline of ozone layer recovery and for mitigating climate impacts. copernicus.orgcopalliance.org
Research on Alternatives and Substitutes for 1,1 Dichloro 1 Fluoroethane
Research on Hydrocarbon (e.g., Pentanes) Blowing Agents
Hydrocarbons (HCs), particularly pentanes (cyclopentane, n-pentane, and isopentane), are recognized as long-term, environmentally friendly alternatives to HCFCs. green-cooling-initiative.org They have zero ODP and a very low GWP (typically less than 25). epa.govgreen-cooling-initiative.org
From a performance perspective, pentane-blown foams provide good thermal insulation, although their efficiency can be slightly lower than foams produced with fluorocarbons. green-cooling-initiative.org For example, the thermal conductivity of cyclopentane-blown foam is higher (indicating lower insulation performance) than that of HCFC-141b or HFO-blown foams. honeywell.com
The primary technical challenge with hydrocarbons is their flammability and explosiveness, which necessitates significant investment in safety measures and specialized equipment for transportation, storage, and handling during the foaming process. leadpower21.comgreen-cooling-initiative.orgdoe.gov.my This can be a barrier for smaller companies. doe.gov.my Despite this, hydrocarbons are the preferred blowing agent in many regions for applications like domestic refrigeration. epa.govgreen-cooling-initiative.org German polyurethane panel producers, for instance, transitioned directly from CFC-11 to n-pentane, bypassing HCFCs entirely. green-cooling-initiative.org
Development and Assessment of Water-Blown Systems
Water-blown (or more accurately, CO2-blown) technology represents another environmentally attractive alternative. leadpower21.com In these systems, water reacts with isocyanate to produce carbon dioxide (CO2), which then acts as the blowing agent. honeywell.com Since the blowing agent is generated in-situ and is simply CO2, the direct ODP and GWP are negligible. leadpower21.com
However, the performance of all-water-blown foams presents challenges. A significant drawback is a reduction in thermal insulation performance, estimated to be around 25% worse than HFC-blown foams. honeywell.comdoe.gov.my This is because the CO2 gas quickly diffuses out of the foam's closed cells, which are then repressurized with air, leading to a lower insulating value. honeywell.com Other reported issues include higher foam density, potential for shrinkage, poorer adhesion, and high viscosity of the polyol system. honeywell.comdoe.gov.my
Despite these limitations, water-blown systems are successfully used in various applications, especially where thermal insulation is less critical, such as in integral skin foams for furniture, packaging foam, and some pipe insulation. green-cooling-initiative.orgdoe.gov.my For insulation applications like spray foam, achieving the same insulating value as HFO/HFC-blown systems requires a greater thickness of the foam. honeywell.com
Innovation in Blends and Application-Specific Alternative Solutions
Recognizing that no single alternative can fulfill the requirements of all applications, research has focused on developing blends and tailored solutions. doe.gov.my Blending different blowing agents allows manufacturers to balance properties like insulation performance, flammability, cost, and environmental impact.
Examples of innovative blends include:
HFO/HFC Blends: These blends are being developed to offer non-flammable, energy-efficient solutions with a lower GWP than pure HFCs. igsd.orgundp.org For example, R-448A and R-513A are HFO/HFC blends used in refrigeration. undp.org
Hydrocarbon Blends: Cyclopentane is often blended with isopentane (B150273) or isobutane (B21531) in the manufacturing of domestic refrigerators to optimize physical properties. epa.gov
HFO/Hydrocarbon Blends: Blends of HFOs with hydrocarbons, such as a 65/35 blend of Solstice LBA and cyclopentane, have been tested to combine the high insulation performance of HFOs with the low cost of hydrocarbons, while managing flammability. honeywell.com
HFC/Methyl Formate (B1220265) Blends: A blend of HFC-245fa and methyl formate has also been evaluated as a lower-GWP, though flammable, option compared to pure HFC-245fa. honeywell.com
These application-specific solutions are crucial for a successful transition away from HCFC-141b, allowing industries to choose alternatives that are technically feasible, economically viable, and environmentally acceptable for their specific needs. cirs-group.com
Analytical Methodologies for 1,1 Dichloro 1 Fluoroethane Research
Spectroscopic Techniques for Characterization and Identification
Spectroscopy plays a fundamental role in confirming the molecular structure and identifying the functional groups present in 1,1-dichloro-1-fluoroethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. In ¹H NMR spectroscopy of 1,1-dichloroethane (B41102), a related compound, the hydrogen atoms exhibit distinct chemical environments, resulting in a spectrum with two principal peaks in a 3:1 ratio, corresponding to the single proton and the three protons of the methyl group, respectively. docbrown.info For this compound, the presence of the fluorine atom further influences the chemical shifts of the nearby protons, providing definitive structural confirmation. The standard reference for ¹H NMR is tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.info
Furthermore, ¹⁹F NMR is particularly valuable for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound provides specific information about the chemical environment of the fluorine atom, aiding in its unambiguous identification. spectrabase.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of a haloalkane like this compound is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.
For the related compound 1,1-dichloroethane, C-H stretching vibrations are observed in the region of 2975 to 2845 cm⁻¹ and 1470 to 1340 cm⁻¹. docbrown.info Additionally, C-Cl bond vibrations produce a series of bands between 800 and 580 cm⁻¹. docbrown.info The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping vibrations that is unique to the specific molecule, allowing for its definitive identification. docbrown.info The IR spectrum of this compound will exhibit characteristic absorptions for C-H, C-Cl, and C-F bonds, providing a unique spectral fingerprint.
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are essential for separating this compound from other compounds and for determining its concentration and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful analytical method for the detection and quantification of volatile organic compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative data.
The National Institute of Standards and Technology (NIST) maintains a comprehensive database that includes the mass spectrum of this compound, which serves as a reference for its identification. nist.gov GC-MS is particularly useful for analyzing trace levels of the compound in various samples, including biological tissues and fluids. cdc.gov For instance, a dynamic headspace analyzer coupled with GC-MS has been used to detect nanogram per liter levels of 1,1-dichloroethane in human blood. cdc.gov
Specialized Techniques for Formulated Product Analysis (e.g., DH-GC-ITMS)
For the analysis of this compound in complex matrices such as formulated polyols and rigid polyurethane foams, specialized techniques are often required. One such method is dynamic-headspace-gas chromatography-ion trap-mass spectrometry (DH-GC-ITMS). researchgate.net This technique has been successfully developed and validated for determining the concentration of this compound (Freon F-141b) in these materials. researchgate.net
The method involves dissolving the foam sample in a suitable solvent like dimethylformamide and then analyzing the headspace gas. researchgate.net Key validation parameters for this method include the limits of detection (LOD) and quantitation (LOQ), linearity, precision, and recovery. For rigid polyurethane foam, an LOD of 4.00 g kg⁻¹ was achieved, while for formulated polyol, the LOD was 0.73 g kg⁻¹. researchgate.net The method demonstrated good intra-day repeatability with a relative standard deviation (RSD) of less than 4% and extraction recoveries up to 92.6%. researchgate.net
Environmental Monitoring and Abundance Measurement Techniques
The monitoring of this compound in the environment is critical due to its role as an ozone-depleting substance and a greenhouse gas. wikipedia.org Various methods are employed to measure its abundance in the atmosphere and other environmental compartments.
The Occupational Safety and Health Administration (OSHA) has established methods for monitoring this compound in workplace air. osha.gov One such method involves sampling the air using two Anasorb CMS tubes in series and subsequent analysis by gas chromatography with a flame ionization detector (GC-FID). osha.gov
Data from global atmospheric monitoring programs, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), track the concentration of HCFC-141b in the troposphere. wikipedia.org These measurements, expressed in parts-per-trillion, provide valuable information on the trends and environmental impact of this compound. wikipedia.org Additionally, environmental agencies establish guidelines for acceptable levels in different media. For example, the New Jersey Department of Environmental Protection has set an interim specific ground water quality criterion of 500 µg/L for this compound. nj.gov
Tropospheric Concentration Measurement Methodologies
The determination of the tropospheric concentration of this compound is primarily conducted through large-scale, long-term monitoring programs that utilize highly sensitive analytical instrumentation. These programs provide a continuous record of the atmospheric abundance of various trace gases, including HCFC-141b, allowing scientists to track trends over time.
Prominent among these are the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration (NOAA) Global Greenhouse Gas Reference Network. noaa.gov These networks operate a series of monitoring stations at strategic locations around the world, from remote polar regions to mid-latitudes, to obtain a globally representative picture of atmospheric composition. noaa.gov
The core analytical technique employed at these sites for in-situ measurements is gas chromatography-mass spectrometry (GC-MS). noaa.govcopernicus.org In this setup, ambient air is drawn directly into the instrument, where the various components are separated on a chromatographic column and then detected and quantified by a mass spectrometer. The use of GC-MS provides high selectivity, allowing for the accurate identification and measurement of HCFC-141b even in the complex matrix of the atmosphere.
Data from these monitoring networks have been instrumental in tracking the atmospheric concentrations of this compound. For instance, measurements have shown a significant increase in its atmospheric mole fraction over the past few decades, although the rate of increase has been influenced by regulatory actions under the Montreal Protocol. copernicus.org
Table 1: Global Monitoring Networks for Tropospheric this compound
| Monitoring Network | Primary Analytical Technique | Key Features |
|---|---|---|
| Advanced Global Atmospheric Gases Experiment (AGAGE) | In-situ Gas Chromatography-Mass Spectrometry (GC-MS) | High-frequency, real-time measurements at multiple global sites. |
| NOAA Global Greenhouse Gas Reference Network | Flask sampling followed by laboratory-based GC-MS analysis | Provides a global and long-term record of atmospheric trace gases. copernicus.org |
Atmospheric Sampling and Analytical Protocols
The analysis of discrete atmospheric samples for this compound involves a multi-step process that begins with sample collection and is followed by laboratory analysis. The choice of sampling and analytical protocol depends on the specific research objectives, required detection limits, and the nature of the sampling environment.
Atmospheric Sampling:
The collection of air samples for subsequent analysis of volatile organic compounds like this compound is a critical step that must be performed carefully to ensure the integrity of the sample. Two common methods for sampling are the use of specially prepared stainless steel canisters and solid adsorbent tubes.
Canister Sampling: In this method, air is drawn into evacuated and passivated stainless steel canisters. epa.gov The passivation of the canister's internal surfaces is essential to prevent the adsorption or reaction of the target analytes on the canister walls. epa.gov Samples can be collected over a specific time period to obtain an integrated sample or as grab samples for instantaneous measurements. epa.gov
Adsorbent Tube Sampling: This technique involves drawing a known volume of air through a tube packed with a solid adsorbent material. nih.gov Various adsorbents can be used, such as Tenax™, charcoal, or Anasorb® CMS, with the choice depending on the specific properties of the target compounds. nih.govosha.gov The volatile organic compounds are trapped on the adsorbent, which is then sealed and transported to the laboratory for analysis.
Analytical Protocols:
In the laboratory, the collected samples are prepared for analysis, which typically involves a pre-concentration step to increase the concentration of the target analytes to a level that can be detected by the analytical instrument. A widely used technique for this purpose is purge and trap . sigmaaldrich.comclu-in.org
In the purge and trap process, an inert gas is bubbled through the sample (if liquid) or the sample is heated (if on an adsorbent tube) to release the volatile compounds. sigmaaldrich.com These released compounds are then carried by the gas stream onto a sorbent trap, where they are concentrated. sigmaaldrich.com Following this, the trap is rapidly heated, and the desorbed analytes are injected into a gas chromatograph (GC) for separation.
The separated compounds are then detected and quantified using a detector. Common detectors for the analysis of this compound include:
Flame Ionization Detector (FID): This detector is sensitive to a wide range of organic compounds and is often used for its robustness and wide linear range. ecetoc.org
Mass Spectrometer (MS): This detector provides a high degree of certainty in compound identification by measuring the mass-to-charge ratio of the ionized molecules and their fragments. ecetoc.org This is particularly useful for distinguishing between isomers and other closely related compounds.
Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds like this compound, making it suitable for trace-level analysis. nih.gov
The combination of purge and trap with high-resolution gas chromatography and a sensitive detector allows for the accurate and precise measurement of this compound in atmospheric samples at parts-per-trillion (ppt) levels.
Table 2: Common Atmospheric Sampling and Analytical Parameters for this compound
| Parameter | Description |
|---|---|
| Sampling Media | Specially-prepared stainless steel canisters, Solid adsorbent tubes (e.g., Tenax™, charcoal, Anasorb® CMS) epa.govnih.govosha.gov |
| Pre-concentration | Purge and Trap sigmaaldrich.com |
| Analytical Instrument | Gas Chromatograph (GC) |
| Separation Column | Capillary columns (e.g., Rtx-VMS) restek.com |
| Detectors | Mass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) nih.govecetoc.org |
| Desorption Temperature | Typically in the range of 180°C to 250°C for purge and trap systems clu-in.orgcopernicus.org |
| Carrier Gas | Helium or Nitrogen copernicus.org |
Advanced Research and Novel Applications of 1,1 Dichloro 1 Fluoroethane
Clathrate Hydrate (B1144303) Formation and Application Research
Clathrate hydrates are crystalline, ice-like solids where water molecules form a cage-like structure that encapsulates guest molecules. 1,1-dichloro-1-fluoroethane has been identified as a potent former of such hydrates, prompting research into its structural characteristics and potential uses.
Structure II Hydrate Phase Investigations
Due to its molecular size, this compound is known to form a structure II (sII) clathrate hydrate. acs.org This structure is characterized by two types of polyhedral water cages: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexadecahedron cages (5¹²6⁴). acs.org Research indicates that this compound molecules occupy the eight large cages, while the sixteen smaller cages remain empty in a pure hydrate formation. acs.org The formation of this stable sII hydrate phase occurs under mild conditions, such as 0°C and near-atmospheric pressure, making it a subject of significant interest for practical applications. acs.org The estimated diameters of the large and small cages available for guest molecule accommodation are approximately 6.7 Å and 5.0 Å, respectively. acs.org
Molecular Dynamics Simulations and Spectroscopic Analyses of Host-Guest Interactions
To understand the stability and dynamics of this compound hydrates, researchers have employed a combination of molecular dynamics (MD) simulations, ab initio calculations, and Raman spectroscopy. acs.org MD simulations have shown that the hydrate is stable at temperatures up to 265 K. acs.org These simulations, along with spectroscopic data, provide a detailed picture of the host-guest interactions within the water cages. acs.org
Despite the potential for hydrogen bonding between the guest and host molecules, studies show that this compound molecules rotate freely within the large water cages. acs.org Vibrational analyses, comparing simulated spectra with Raman spectra, reveal changes in the compound's vibrational frequencies upon hydrate formation. acs.org Key vibrational modes for the encapsulated this compound molecule have been identified. acs.org
Table 1: Vibrational Modes of this compound in Hydrate Phase
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| C−H stretch | 2850–3050 |
| C−F stretch & CH₃ bend | 1400–1550 |
| C−C stretch | 1200–1300 |
| C−H bends | 1100–1500 |
| Bending modes (C, Cl, F) | < 600 |
Source: The Journal of Physical Chemistry C acs.org
Potential in Water Desalination Technologies
The formation of clathrate hydrates is a promising basis for new water desalination technologies. As the hydrate crystal forms, it naturally excludes salts and other impurities from its structure, which remain concentrated in the residual brine. Subsequently, the pure water can be recovered by decomposing the hydrate. This compound is considered an ideal candidate for this low-energy desalination method due to its advantageous properties, including a high heat capacity and the ability to form hydrates at mild conditions (0°C and 75 mbar). acs.org
Influence on CO2 Hydrate Phase Equilibrium
Research has demonstrated that this compound significantly influences the phase equilibrium of other gas hydrates, particularly carbon dioxide (CO₂). The addition of this compound to a CO₂ and water system drastically reduces the pressure required for hydrate formation at a given temperature. scut.edu.cn For instance, at 282 K, the equilibrium pressure for a pure CO₂ hydrate is 3.8 MPa, whereas, in the presence of this compound, this pressure drops to just 0.18 MPa. scut.edu.cn This occurs because the presence of this compound allows for the formation of a mixed sII hydrate, which is more stable at lower pressures than the structure I (sI) hydrate that pure CO₂ forms. scut.edu.cn Studies have also shown that this compound exerts a stronger promotional effect on methane (B114726) (CH₄) hydrate formation compared to CO₂ hydrate. scut.edu.cnacs.org
Table 2: Measured Hydrate Phase Equilibrium Data for CO₂ + this compound + Water System
| Temperature (K) | Pressure (MPa) |
|---|---|
| 287.4 | 0.33 |
| 285.9 | 0.25 |
| 284.4 | 0.20 |
| 283.0 | 0.16 |
Source: Journal of Chemical & Engineering Data scut.edu.cn Standard uncertainties: u(T) = 0.1 K, u(P) = 0.01 MPa
Chemical Synthesis Methodologies and Reaction Mechanism Research
The primary methods for synthesizing this compound involve hydrofluorination reactions, where hydrogen fluoride (B91410) is added to a chlorinated hydrocarbon precursor. ecetoc.orgnih.gov
Halogenation and Hydrofluorination Reaction Studies
The industrial production of this compound (HCFC-141b) is typically achieved through the hydrofluorination of either 1,1,1-trichloroethane (B11378) or 1,1-dichloroethylene (vinylidene chloride). ecetoc.orgnih.govgoogle.com One patented method details the liquid-phase reaction of vinylidene chloride with hydrogen fluoride. google.com This process utilizes a catalyst, such as titanium tetrafluoride, in conjunction with a solvent like tetramethylene sulfone. google.com This specific combination is reported to convert nearly all the vinylidene chloride to HCFC-141b, with minimal formation of unwanted byproducts like 1,1-difluoro-1-chloroethane (HCFC-142b) or 1,1,1-trifluoroethane (B1214931) (HFC-143a). google.com The reaction is typically conducted at temperatures between 60-70°C. google.com Another approach involves a thermal manufacturing method where vinylidene chloride is hydrofluorinated in the absence of a catalyst. google.com
Table 3: Example of Catalytic Hydrofluorination of Vinylidene Chloride
| Catalyst | Solvent | Temperature | Conversion of Vinylidene Chloride | Yield of HCFC-141b |
|---|---|---|---|---|
| Titanium Tetrafluoride | Tetramethylene Sulfone | 60-70°C | > 97% | > 90% |
Source: Google Patents google.com
Catalyst Development for Enhanced Reaction Efficiency (e.g., Titanium Tetrafluoride)
The synthesis of this compound (HCFC-141b) has been a subject of research aimed at improving reaction efficiency and product yield. A significant advancement in this area is the use of titanium tetrafluoride as a catalyst. google.com Research has demonstrated an efficient reaction mechanism for producing HCFC-141b through the liquid-phase reaction of vinylidene chloride with hydrogen fluoride. google.com
This process is notably enhanced when conducted in the presence of a titanium tetrafluoride catalyst combined with a sulfone solvent, such as tetramethylene sulfone. google.com The use of a catalyst comprising a tetrahalide of titanium, specifically titanium tetrafluoride, has been shown to be particularly effective. google.com This catalytic system facilitates a high conversion rate of the vinylidene chloride reagent into the desired HCFC-141b product. google.com
Minimization of Byproduct Formation in Synthesis
A critical challenge in the synthesis of this compound is the formation of unwanted byproducts. The development of specialized catalytic systems has been pivotal in addressing this issue. By employing a titanium tetrafluoride catalyst in conjunction with a tetramethylene sulfone solvent, it is possible to convert nearly all of the vinylidene chloride reactant into HCFC-141b, with a significant reduction in the formation of undesirable, closely related compounds. google.com
This method virtually eliminates the creation of byproducts such as 1,1-difluoro-1-chloroethane (HCFC-142b) and 1,1,1-trifluoroethane (HFC-143a). google.com Furthermore, this process minimizes the production of tars, leading to a cleaner reaction and a higher purity final product. google.com In addition to controlling byproducts during synthesis, purification methods have been developed to remove unsaturated impurities like dichloro-1,1 ethylene (B1197577) and dichloroacetylene (B1204652) from the crude product. google.com This can be achieved by treating the raw HCFC-141b with chlorine or a hydracid in the presence of a Lewis acid catalyst. google.com
Adsorption Properties and Breakthrough Model Studies
The adsorption characteristics of this compound are crucial for its capture and recovery, particularly in applications like foam blowing where it is used as a replacement for CFC-11. tandfonline.comtandfonline.com Studies have extensively examined its adsorption onto various materials, with a focus on activated carbons. Research has reported on the adsorption equilibrium of HCFC-141b vapor from air streams onto commercial activated carbons at various temperatures (283, 293, 303, and 313 K). nih.gov To predict the performance of adsorption systems, breakthrough curves, which describe the loading of the adsorbate onto the adsorbent bed over time, have been generated using models like the Yoon and Nelson model. nih.gov
Fixed-Bed Adsorption on Activated Carbons
Fixed-bed adsorption is a common technique for removing volatile organic compounds like HCFC-141b from gas streams. The effectiveness of this process largely depends on the type of adsorbent used. hydronixwater.com Experiments have been conducted to study the adsorption characteristics of HCFC-141b on different types of activated carbons, including granular activated carbon (GAC) and activated carbon fibers (ACF). tandfonline.comtandfonline.com
Table 1: Adsorption Capacity of Different Activated Carbons for this compound
| Adsorbent Type | Source Material | Temperature (°C) | Adsorption Capacity (g/g) | Reference |
| Granular Activated Carbon (GAC) | Not Specified | 15 | 0.516 | tandfonline.com |
| Granular Activated Carbon (GAC) | Not Specified | 30 | 0.504 | tandfonline.com |
| Activated Carbon PCB | Coconut Shell | 283-313 K | Data well-fitted by models | nih.gov |
| Activated Carbon BPL | Bituminous Coal | 283-313 K | Data well-fitted by models | nih.gov |
| Activated Carbon Fiber (ACF-1500) | Not Specified | Not Specified | Highest Performance | tandfonline.comtandfonline.com |
Adsorption Equilibria Modeling (Langmuir, Freundlich, Dubinin-Radushkevich)
To understand and predict the adsorption behavior of this compound, various isotherm models are employed. These mathematical models describe the equilibrium relationship between the concentration of the adsorbate in the fluid phase and the amount adsorbed on the solid adsorbent at a constant temperature. For the adsorption of HCFC-141b on activated carbons, the experimental data have been shown to be well-described by the Langmuir, Freundlich, and Dubinin-Radushkevich (D-R) adsorption equations. nih.govosti.gov
Langmuir Model : This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.net It is often used to determine the maximum adsorption capacity. researchgate.netmdpi.com
Freundlich Model : This is an empirical model that is applied to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.net
Dubinin-Radushkevich Model : This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. mdpi.comresearchgate.net It is particularly useful for determining the mean free energy of adsorption, which can indicate whether the adsorption process is physical or chemical in nature. researchgate.net
The successful application of these models allows for the effective design and optimization of adsorption systems for the capture of this compound. nih.govmdpi.com
Table 2: Adsorption Isotherm Models for this compound
| Isotherm Model | Description | Applicability to HCFC-141b Adsorption | Reference |
| Langmuir | Assumes monolayer adsorption on a homogeneous surface. researchgate.net | Provides a good fit for experimental data on activated carbons. nih.gov | nih.govresearchgate.net |
| Freundlich | Empirical model for adsorption on heterogeneous surfaces. researchgate.net | Provides a good fit for experimental data on activated carbons. nih.gov | nih.govresearchgate.net |
| Dubinin-Radushkevich | Describes adsorption based on pore filling mechanism on heterogeneous surfaces. mdpi.com | Provides a good fit for experimental data on activated carbons. nih.gov | nih.govmdpi.com |
Q & A
Q. What strategies ensure comprehensive literature reviews for regulatory compliance?
- Methodology : Use validated chemical identifiers (CAS 1717-00-6) and synonyms (Freon 141b, R-141b) across databases (EPA Chemical Dashboard, PAN Pesticide Database). Boolean search strings (e.g., “HCFC-141b AND toxicity”) in STN International or SciFinder minimize omissions. Validate hits against peer-reviewed journals and agency reports (e.g., NIST, NIOSH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
